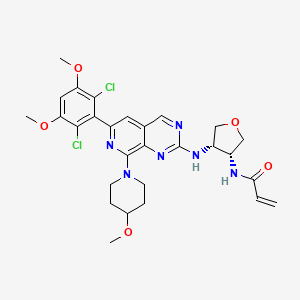
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is a fluorinated organic compound characterized by its unique structure, which includes both perfluoroisopropoxy and tetrafluoro groups along with an iodine atom
Méthodes De Préparation
The synthesis of 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of perfluoroisopropyl iodide with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential use in drug design and delivery systems is being explored due to its stability and reactivity.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Mécanisme D'action
The mechanism by which 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated compounds, 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is unique due to its combination of perfluoroisopropoxy and tetrafluoro groups along with an iodine atom. Similar compounds include:
Perfluoroalkyl iodides: These compounds share the iodine atom but lack the perfluoroisopropoxy group.
Tetrafluoroalkanes: These compounds have similar fluorinated structures but do not contain the iodine atom.
Perfluoroisopropyl ethers: These compounds have the perfluoroisopropoxy group but differ in other substituents. The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications.
Propriétés
Numéro CAS |
25080-20-0 |
|---|---|
Formule moléculaire |
C7H4F11IO |
Poids moléculaire |
439.99 g/mol |
Nom IUPAC |
1,1,2,2,4,4,4-heptafluoro-3-(iodomethyl)-1-(1,2,2,2-tetrafluoroethoxy)butane |
InChI |
InChI=1S/C7H4F11IO/c8-3(6(14,15)16)20-7(17,18)4(9,10)2(1-19)5(11,12)13/h2-3H,1H2 |
Clé InChI |
GXDRJQCAQULYJE-UHFFFAOYSA-N |
SMILES |
C(CI)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
SMILES canonique |
C(C(C(C(OC(C(F)(F)F)F)(F)F)(F)F)C(F)(F)F)I |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)













